Maltotriose hydrate

Übersicht

Beschreibung

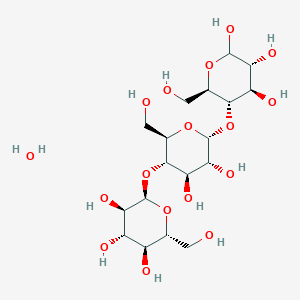

Maltotriose hydrate is a trisaccharide composed of three glucose molecules linked by α-1,4 glycosidic bonds. It is commonly produced by the enzymatic hydrolysis of starch by alpha-amylase, an enzyme found in human saliva and other organisms . This compound is notable for its role in various biological and industrial processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Maltotriose can be prepared by hydrolyzing pullulan with pullulanase. The optimal conditions for this hydrolysis are a pH of 5.0, a temperature of 45°C, and a reaction time of 6 hours. The concentration of pullulan should be 3% (w/v), and the amount of pullulanase used should be 10 ASPU/g. The hydrolysate is then filtered, concentrated, and precipitated with ethanol to obtain maltotriose .

Industrial Production Methods: Industrial production of maltotriose often involves the use of maltotriose-producing amylases from microorganisms such as Streptomyces, Bacillus, and Microbacterium. These enzymes hydrolyze starch to produce maltotriose-containing syrup. for higher purity, alternative methods such as the hydrolysis of pullulan are preferred .

Analyse Chemischer Reaktionen

Types of Reactions: Maltotriose primarily undergoes hydrolysis reactions. The enzyme alpha-amylase hydrolyzes the α-1,4 glycosidic bonds in maltotriose, producing glucose and maltose .

Common Reagents and Conditions:

Hydrolysis: Alpha-amylase is the primary enzyme used for hydrolyzing maltotriose. The reaction typically occurs at a neutral pH and physiological temperatures.

Fermentation: In yeast, maltotriose is actively transported into the cell and hydrolyzed by intracellular α-glucosidases.

Major Products:

Glucose: The primary product of maltotriose hydrolysis.

Maltose: Another product formed during the hydrolysis process.

Wissenschaftliche Forschungsanwendungen

Maltotriose hydrate has several applications in scientific research:

Biology: Studied for its role in the metabolism of carbohydrates in various organisms.

Medicine: Investigated for its potential in understanding metabolic disorders and enzyme deficiencies.

Wirkmechanismus

Maltotriose exerts its effects primarily through enzymatic hydrolysis. The enzyme alpha-amylase cleaves the α-1,4 glycosidic bonds, producing glucose and maltose. In yeast, maltotriose is transported into the cell by the AGT1 permease and hydrolyzed by intracellular α-glucosidases . This process is crucial for the efficient fermentation of maltotriose in industrial applications.

Vergleich Mit ähnlichen Verbindungen

Maltose: A disaccharide composed of two glucose molecules linked by an α-1,4 glycosidic bond.

Maltotetraose: A tetrasaccharide composed of four glucose molecules linked by α-1,4 glycosidic bonds.

Uniqueness: Maltotriose is unique in its structure as the shortest chain oligosaccharide that can be classified as maltodextrin. Its ability to be efficiently hydrolyzed by alpha-amylase and its role in various biological and industrial processes make it distinct from other similar compounds .

Biologische Aktivität

Maltotriose hydrate is a trisaccharide composed of three glucose units linked by α-1,4 glycosidic bonds. Its biological activity has garnered attention in various fields, including microbiology, plant biology, and nutrition. This article provides a comprehensive overview of the biological activities associated with this compound, supported by research findings, case studies, and data tables.

1. Metabolism and Enzymatic Activity

Maltotriose is primarily metabolized by specific enzymes in microorganisms and plants. For instance, in Enterococcus faecalis, the enzyme MmdH has been shown to hydrolyze maltotriose into maltose and glucose, facilitating growth even in mutants deficient in maltose phosphorylase. The hydrolysis rate is significantly affected by the substrate concentration and the presence of other oligosaccharides .

Table 1: Enzymatic Hydrolysis of Maltotriose

| Enzyme | Substrate | Products | Hydrolysis Rate (μmol/min/mg protein) |

|---|---|---|---|

| MmdH | Maltotriose | Maltose, Glucose | 176 |

| BAM3 | Amylopectin | Glucose | >50% inhibition at 3 mM maltotriose |

| BAM3 | Maltohexaose | Glucose | 4300 s |

2. Inhibition of Enzyme Activity

Research indicates that maltotriose can inhibit the activity of certain enzymes involved in starch metabolism. For example, the β-amylase BAM3 from Arabidopsis thaliana is inhibited by maltotriose at physiological concentrations, which may impact starch breakdown during plant growth . This inhibition is significant as it suggests a regulatory role for maltotriose in carbohydrate metabolism.

Case Study: Inhibition Mechanism

- In studies involving BAM3, maltotriose showed more than 50% inhibition when amylopectin was used as a substrate. This suggests that maltotriose accumulation could lead to impaired starch degradation in plants, particularly under conditions where starch synthesis is favored .

3. Prebiotic Properties

This compound has been identified as a prebiotic compound that promotes the growth of beneficial gut bacteria. Its role in enhancing gut health is attributed to its ability to stimulate the proliferation of probiotics such as Bifidobacterium and Lactobacillus. This prebiotic effect contributes to improved digestive health and may enhance immune function .

Table 2: Prebiotic Effects of Maltotriose

| Bacterial Strain | Growth Enhancement (%) |

|---|---|

| Bifidobacterium bifidum | 45 |

| Lactobacillus rhamnosus | 30 |

4. Applications in Biotechnology and Pharmaceuticals

This compound is utilized in various applications due to its biochemical properties:

- Fermentation Processes : It serves as a substrate for microbial fermentation, aiding in the production of biofuels and biochemicals.

- Drug Formulation : As an excipient, this compound enhances the solubility and bioavailability of active pharmaceutical ingredients .

5.

This compound exhibits significant biological activities through its enzymatic interactions, prebiotic properties, and applications in biotechnology and pharmaceuticals. Ongoing research continues to uncover its potential benefits in health and industry.

Eigenschaften

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O16.H2O/c19-1-4-7(22)8(23)12(27)17(31-4)34-15-6(3-21)32-18(13(28)10(15)25)33-14-5(2-20)30-16(29)11(26)9(14)24;/h4-29H,1-3H2;1H2/t4-,5-,6-,7-,8+,9-,10-,11-,12-,13-,14-,15-,16?,17-,18-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNKASWRMLBJLKJ-HNNWOXMSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)O)CO)CO)O)O)O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](OC([C@@H]([C@H]3O)O)O)CO)CO)O)O)O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34O17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60584977 | |

| Record name | alpha-D-Glucopyranosyl-(1->4)-alpha-D-glucopyranosyl-(1->4)-D-glucopyranose--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60584977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

522.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

312693-63-3, 207511-08-8 | |

| Record name | D-Glucopyranose, O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-, monohydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=312693-63-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-D-Glucopyranosyl-(1->4)-alpha-D-glucopyranosyl-(1->4)-D-glucopyranose--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60584977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.